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Compound of Interest

Compound Name:
(R)-1-(4-Fluoro-3-

methoxyphenyl)ethanamine

CAS No.: 1157581-09-3

Cat. No.: B1438068 Get Quote

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine hydrochloride is a substituted

phenylethylamine derivative valued for its specific stereochemistry. As a chiral intermediate, its

enantiomeric purity is critical for the synthesis of active pharmaceutical ingredients (APIs) with

improved efficacy and reduced side-effect profiles.[1] This compound is particularly pivotal in

the development of novel therapeutics targeting the central nervous system (CNS), including

selective serotonin reuptake inhibitors (SSRIs), anxiolytics, and other serotonin receptor

modulators.[1][2] The strategic placement of the fluorine and methoxy groups on the phenyl

ring can enhance metabolic stability, bioavailability, and target-binding affinity, making it a

valuable scaffold in medicinal chemistry.[2]

Physicochemical and Structural Characteristics
The fundamental properties of a compound are critical for its application in synthesis and

formulation. This section details the known physical, chemical, and structural identifiers for

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine and its hydrochloride salt.

Chemical Identifiers and Properties
Precise identification is paramount for regulatory and experimental accuracy. The compound is

available as a free base and, more commonly, as a hydrochloride salt, each with a distinct CAS

number.
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Property
(R)-1-(4-Fluoro-3-
methoxyphenyl)ethanamin
e (Free Base)

(R)-1-(4-Fluoro-3-
methoxyphenyl)ethanamin
e hydrochloride (HCl Salt)

CAS Number 1157581-09-3[3][4] 1256944-96-3[1][5]

Molecular Formula C₉H₁₂FNO[3][4] C₉H₁₃ClFNO[1][5]

Molecular Weight 169.20 g/mol [3][6] 205.66 g/mol [1][5]

IUPAC Name
(1R)-1-(4-fluoro-3-

methoxyphenyl)ethanamine[3]

(1R)-1-(4-fluoro-3-

methoxyphenyl)ethanamine;hy

drochloride

Synonyms
(1R)-1-(4-Fluoro-3-

Methoxyphenyl)ethylamine

(1R)-1-(4-Fluoro-3-

Methoxyphenyl)ethylamine-

HCl

Appearance
Data not available (Expected:

Liquid)

Data not available (Expected:

White to off-white solid)

Melting Point Data not available Data not available

Solubility Data not available

Expected to be soluble in

water and polar organic

solvents like methanol and

ethanol.

Computed Physicochemical Data (HCl Salt)
Computational models provide valuable insights into the behavior of a molecule in biological

systems.
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Parameter Value Source

Topological Polar Surface Area

(TPSA)
35.25 Å² [5]

LogP (octanol-water partition

coefficient)
2.2758 [5]

Hydrogen Bond Donors 1 [5]

Hydrogen Bond Acceptors 2 [5]

Rotatable Bonds 2 [5]

Predicted Spectroscopic Profile
While experimental spectra are not widely published, a theoretical analysis based on the

molecular structure allows for the prediction of key spectroscopic features essential for quality

control and structural verification.

¹H NMR (400 MHz, DMSO-d₆):

Aromatic Protons (δ 7.0-7.4 ppm): Three signals are expected in the aromatic region. A

doublet of doublets for the proton ortho to the ethylamine group, a doublet for the proton

ortho to the methoxy group, and a triplet (or doublet of doublets) for the proton ortho to the

fluorine atom. The coupling constants (J) will be indicative of their ortho and meta

relationships.

CH-NH₃⁺ (δ ~4.5 ppm): A quartet is expected for the methine proton, coupled to the

adjacent methyl group. This signal will likely be broadened by the adjacent nitrogen.

-OCH₃ (δ ~3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy

group.

-NH₃⁺ (δ 8.5-9.5 ppm): A broad singlet for the ammonium protons. The chemical shift can

be highly dependent on concentration and residual water content.

-CH₃ (δ ~1.6 ppm): A doublet for the terminal methyl group, coupled to the methine proton.
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¹³C NMR (101 MHz, DMSO-d₆):

Aromatic Carbons (δ 110-160 ppm): Six signals are expected. The carbon attached to the

fluorine will show a large coupling constant (¹JCF ≈ 240-250 Hz). The carbons ortho and

meta to the fluorine will show smaller C-F couplings. The carbons attached to the methoxy

and ethylamine groups will also be distinct.

-OCH₃ (δ ~56 ppm): A signal for the methoxy carbon.

CH-NH₃⁺ (δ ~48-52 ppm): The chiral methine carbon.

-CH₃ (δ ~20-23 ppm): The terminal methyl carbon.

Synthesis and Chiral Control
The synthesis of enantiomerically pure (R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine is a

critical process. Asymmetric synthesis is preferred over classical resolution of a racemate to

improve process efficiency and yield. A common and effective strategy is the asymmetric

reductive amination of the corresponding ketone.

Proposed Asymmetric Synthesis Workflow
This workflow is based on established methodologies for the synthesis of chiral

phenylethylamines.[7] The key is the use of a chiral auxiliary to direct the stereochemical

outcome of the reduction.
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Step 1: Imine Formation

Step 2: Diastereoselective Reduction

Step 3: Auxiliary Removal

Step 4: Salt Formation

4-Fluoro-3-methoxy-
acetophenone

Chiral Imine Intermediate

(R)-(+)-1-Phenylethylamine
(Chiral Auxiliary)

 Toluene, Dean-Stark
(removes H2O)

Diastereomeric Amine Mixture

 NaBH4 or H2, Pd/C
(Reduction)

(R)-1-(4-Fluoro-3-methoxy-
phenyl)ethanamine (Free Base)

 H2, Pd(OH)2/C
(Hydrogenolysis)

(R)-1-(4-Fluoro-3-methoxy-
phenyl)ethanamine hydrochloride

 HCl in IPA or Et2O
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Analytical Tests

Raw Material QC
(Starting Materials)

In-Process Control
(e.g., monitor d.e. post-reduction)

Final Product Release Testing

Chiral HPLC
(Enantiomeric Excess)

¹H NMR / ¹³C NMR
(Structure ID & Purity)

Mass Spectrometry
(Molecular Weight)

Karl Fischer
(Water Content)

(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine Key Fragment Hypothetical API
Amide Linker

Additional Scaffolds (e.g., heterocycles for specificity)

Amidation Receptor Binding Pocket

H-Bonding Region

Hydrophobic Pocket

Aromatic Stacking Region

Binding

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.3wpharm.com/product/6270.html
https://www.3wpharm.com/product/6270.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7660327/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7660327/
https://www.benchchem.com/product/b1438068#r-1-4-fluoro-3-methoxyphenyl-ethanamine-hydrochloride-properties
https://www.benchchem.com/product/b1438068#r-1-4-fluoro-3-methoxyphenyl-ethanamine-hydrochloride-properties
https://www.benchchem.com/product/b1438068#r-1-4-fluoro-3-methoxyphenyl-ethanamine-hydrochloride-properties
https://www.benchchem.com/product/b1438068#r-1-4-fluoro-3-methoxyphenyl-ethanamine-hydrochloride-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1438068?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1438068?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

